molecular formula C13H10BrFO2 B2601059 [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol CAS No. 477886-98-9

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol

Cat. No.: B2601059
CAS No.: 477886-98-9
M. Wt: 297.123
InChI Key: RDUMJTFKMKIZEU-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H10BrFO2 It is characterized by the presence of a bromine and fluorine atom attached to a phenoxy group, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorophenol and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, where the phenoxy group is substituted with the benzyl group, followed by reduction to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, potassium fluoride.

Major Products

    Oxidation: Formation of [2-(4-Bromo-2-fluorophenoxy)phenyl]aldehyde.

    Reduction: Formation of [2-(4-Bromo-2-fluorophenoxy)phenylethanol].

    Substitution: Formation of [2-(4-Iodo-2-fluorophenoxy)phenyl]methanol.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of halogenated phenols on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways and the inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chloro-2-fluorophenoxy)phenyl]methanol
  • [2-(4-Bromo-2-chlorophenoxy)phenyl]methanol
  • [2-(4-Iodo-2-fluorophenoxy)phenyl]methanol

Uniqueness

Compared to similar compounds, [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol is unique due to the presence of both bromine and fluorine atoms. This combination can result in distinct chemical and physical properties, such as increased reactivity and altered electronic characteristics. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(4-bromo-2-fluorophenoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUMJTFKMKIZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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